

2,6-Dichloro-N-methoxy-N-methylisonicotinamide synthesis pathway

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

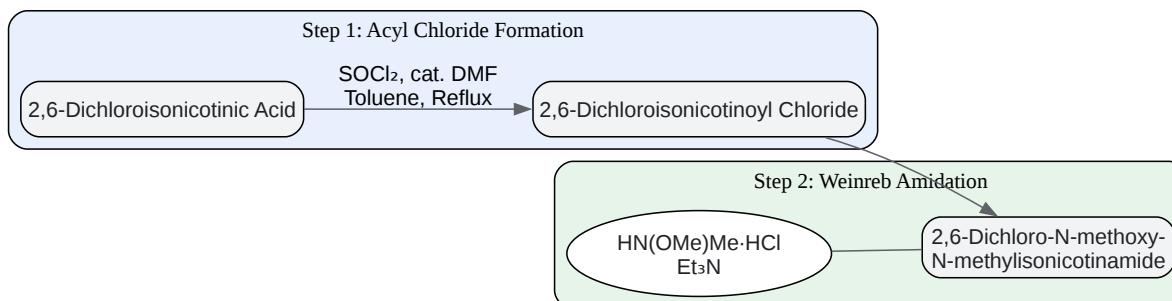
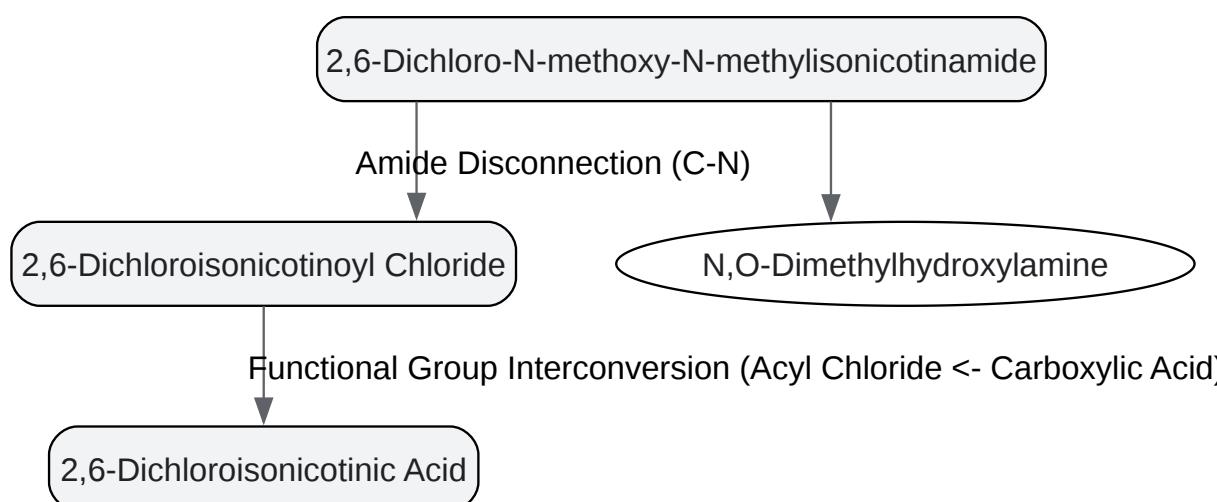
Cat. No.: B3038277

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2,6-Dichloro-N-methoxy-N-methylisonicotinamide**

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for **2,6-dichloro-N-methoxy-N-methylisonicotinamide**. This compound, a Weinreb-Nahm amide, is a highly valuable and versatile intermediate in modern organic synthesis, particularly for the controlled formation of ketones from organometallic reagents. The guide elucidates the strategic two-step synthesis commencing from 2,6-dichloroisonicotinic acid. Core discussions include the mechanistic underpinnings of each transformation, the rationale behind procedural choices, and detailed experimental protocols designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.



Introduction

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a specialized chemical intermediate belonging to the class of Weinreb-Nahm amides.^[1] The defining feature of a Weinreb amide is the N-methoxy-N-methylamide moiety, which allows for the synthesis of ketones from highly reactive organolithium or Grignard reagents without the common problem of over-addition to form tertiary alcohols.^[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.^[1]

The 2,6-dichloropyridine scaffold is a prevalent structural motif in medicinal chemistry and agrochemicals, imparting specific electronic and steric properties.^[2] The synthesis of the title compound, therefore, provides a critical building block for accessing a wide range of complex molecules, including potential drug candidates and biologically active compounds. This guide details a logical and efficient pathway, beginning with the activation of 2,6-dichloroisonicotinic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution reaction with N,O-dimethylhydroxylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan. The target Weinreb amide is disconnected at the amide C-N bond. This reveals two key synthons: an electrophilic acyl cation equivalent derived from 2,6-dichloroisonicotinic acid and a nucleophilic N-methoxy-N-methylamine moiety. The practical chemical equivalents for these synthons are 2,6-dichloroisonicotinoyl chloride and N,O-dimethylhydroxylamine, respectively. The acyl chloride, in turn, is directly accessible from its parent carboxylic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2,6-Dichloro-N-methoxy-N-methylisonicotinamide synthesis pathway]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3038277#2-6-dichloro-n-methoxy-n-methylisonicotinamide-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com